molecular formula C11H11N5S B221998 N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No. B221998
M. Wt: 245.31 g/mol
InChI Key: IMQUKXYWBJGORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, also known as DTDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DTDA is a heterocyclic compound that consists of a triazole ring and a thiadiazole ring, making it a unique structure with potential for various applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the mTOR pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In vivo studies have shown that N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in lab experiments. However, one limitation of N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is its solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline. One area of research is the development of new drugs for the treatment of cancer. N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has shown promising results in inhibiting cancer cell growth and proliferation, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is the development of new methods for synthesizing N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, which could lead to more efficient and cost-effective production of the compound. Additionally, research could be done to explore the potential applications of N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in other areas of scientific research, such as materials science and catalysis.

Synthesis Methods

N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can be synthesized through a multistep process using various reagents and solvents. One of the most common methods for synthesizing N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves the reaction of 6-amino-1,2,4-triazole-3-thiol with 4-chloro-N,N-dimethylaniline in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the final product, N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline.

Scientific Research Applications

N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.

properties

Product Name

N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

InChI

InChI=1S/C11H11N5S/c1-15(2)9-5-3-8(4-6-9)10-14-16-7-12-13-11(16)17-10/h3-7H,1-2H3

InChI Key

IMQUKXYWBJGORM-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C=NN=C3S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C=NN=C3S2

Origin of Product

United States

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